Oxalyl-o-aminoazotoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalyl-o-aminoazotoluene is a compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various applications, including as a colorant in textiles, cosmetics, and other products. It is also of interest in scientific research due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of oxalyl-o-aminoazotoluene typically involves the reaction of oxalic acid with o-aminoazotoluene. The process begins with the formation of oxalyl chloride from oxalic acid and thionyl chloride. This intermediate is then reacted with o-aminoazotoluene to form this compound. The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
Oxalyl-o-aminoazotoluene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of this compound can lead to the formation of corresponding nitroso compounds, while reduction can yield amines. Substitution reactions often involve the replacement of the azo group with other functional groups, leading to a variety of products .
Wissenschaftliche Forschungsanwendungen
Oxalyl-o-aminoazotoluene has several applications in scientific research. In chemistry, it is used as a reagent in the synthesis of other compounds. In biology, it is studied for its potential effects on cellular processes and its use as a staining agent. In medicine, this compound is investigated for its potential therapeutic properties, including its role as an antiviral or anticancer agent. Industrially, it is used in the production of dyes and pigments for various applications .
Wirkmechanismus
The mechanism of action of oxalyl-o-aminoazotoluene involves its interaction with cellular components, leading to various biochemical effects. The compound can interact with enzymes and other proteins, affecting their function. For example, it may inhibit certain enzymes involved in cellular metabolism, leading to changes in cellular activity. The exact molecular targets and pathways involved in these effects are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Oxalyl-o-aminoazotoluene can be compared with other azo dyes, such as o-aminoazotoluene and 4-aminoazobenzene. These compounds share similar structures and chemical properties but differ in their specific applications and effects. For example, while this compound is used primarily as a colorant, 4-aminoazobenzene is also used in the synthesis of other chemicals. The unique properties of this compound, such as its specific reactivity and potential biological effects, distinguish it from these similar compounds .
Eigenschaften
CAS-Nummer |
63042-11-5 |
---|---|
Molekularformel |
C16H15N3O3 |
Molekulargewicht |
297.31 g/mol |
IUPAC-Name |
2-[2-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C16H15N3O3/c1-10-5-3-4-6-14(10)19-18-12-7-8-13(11(2)9-12)17-15(20)16(21)22/h3-9H,1-2H3,(H,17,20)(H,21,22) |
InChI-Schlüssel |
QLZLWVQIBOVHTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.